molecular formula C10H9NO B163010 1-methyl-1H-indole-4-carbaldehyde CAS No. 133994-99-7

1-methyl-1H-indole-4-carbaldehyde

Cat. No. B163010
M. Wt: 159.18 g/mol
InChI Key: GFTNSZIYQMJJMD-UHFFFAOYSA-N
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Description

“1-methyl-1H-indole-4-carbaldehyde” is a chemical compound with the empirical formula C10H9NO . It is a solid substance and is used as a chemical precursor for generating biologically active structures .

Scientific Research Applications

Multicomponent Reactions (MCRs)

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are used in Multicomponent reactions (MCRs), which offer access to complex molecules .

Method of Application

In MCRs, more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .

Results or Outcomes

MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

Method of Application

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Synthesis of Dibenzylideneacetone Derivatives

Indole-5-carboxaldehyde, a similar compound, is used as a reactant in the stereoselective synthesis of dibenzylideneacetone derivatives .

Method of Application

The specific methods of application are not detailed, but typically involve organic synthesis procedures .

Results or Outcomes

These derivatives are used as β-amyloid imaging probes, which are important in the study of Alzheimer’s disease .

Aurora Kinase A Inhibitors

Indole-5-carboxaldehyde is also used in the structure-based drug design of aurora kinase A inhibitors .

Method of Application

Again, the specific methods are not detailed, but would involve drug design and synthesis techniques .

Results or Outcomes

Aurora kinase A inhibitors are being researched for their potential in cancer treatment .

Synthesis of Higher Order Indoles

Indole-3-carboxaldehyde is used as the starting material for the synthesis of higher order indoles .

Method of Application

This involves organic synthesis procedures to create complex indole structures .

Results or Outcomes

These higher order indoles include isoindolo , aplysinopsins, and 4-substituted-tetrahydrobenz .

Synthesis of Selected Alkaloids

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Method of Application

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Results or Outcomes

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Therapeutic Applications of Imidazole Containing Compounds

The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Method of Application

The specific methods of application are not detailed, but typically involve organic synthesis procedures .

Results or Outcomes

These compounds have shown a wide range of therapeutic activities, making them a focus of research in medicinal chemistry .

Safety And Hazards

“1-methyl-1H-indole-4-carbaldehyde” may cause serious eye irritation and respiratory irritation . It is harmful if swallowed . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Indole derivatives, including “1-methyl-1H-indole-4-carbaldehyde”, have attracted increasing attention in recent years due to their biological activity . The investigation of novel methods of synthesis has attracted the attention of the chemical community . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

1-methylindole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTNSZIYQMJJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589402
Record name 1-Methyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-4-carbaldehyde

CAS RN

133994-99-7
Record name 1-Methyl-1H-indole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-4-carbaldehyde (0.252 g, 1.72 mmol) in 8 mL of DMF was added sodium hydride (0.046 g, 1.9 mmol). After 5 min, iodomethane (0.13 mL, 2.1 mmol) was added. After 30 min, the reaction was treated with saturated aqueous ammonium chloride, diluted with water, and extracted 2× with dichloromethane. The combined organic fractions were washed 3× with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-40% ethyl acetate in hexanes to provide 1-methyl-1H-indole-4-carbaldehyde that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 161.2 for [M+H]+.
Quantity
0.252 g
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reactant
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0.046 g
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reactant
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8 mL
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0.13 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-4-carbaldehyde (413 mg, 2.85 mmol) in anhydrous DMF (6.5 mL) was added sodium hydride (171 mg of 60% dispersion in oil, 4.27 mmol). The mixture was stirred for 40 min at room temperature. Methyl iodide (0.36 mL, 5.78 mmol) was then added and the reaction mixture was stirred for 12 h at room temperature. Water was added (25 mL) and the mixture was extracted with ethyl acetate (3×25 mL). Combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered and concentrated to a yellow oil. Purification by column chromatography (silica gel, CH2Cl2) gave 1-methyl-1H-indole-4-carbaldehyde (452 mg g, 99%) as a yellow oil: 1H NMR (400 MHz, DMSO-d6) δ 10.20 (s, 1H), 7.84 (d, J=8.0 Hz, 1H), 7.68 (d, J=7.2 Hz, 1H), 7.58 (d, J=2.8 Hz, 1H), 7.38-7.34 (m, 1H), 7.08 (d, J=3.2 Hz, 1H), 3.87 (s, 3H).
Quantity
413 mg
Type
reactant
Reaction Step One
Quantity
171 mg
Type
reactant
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6.5 mL
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solvent
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0.36 mL
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Synthesis routes and methods III

Procedure details

34 g of indol 4-carboxaldehyde in 800 ml of methylen chloride were mixed for 4 hours at ambient temperature with 79.5 g of tetrabutyl ammonium hydrogeno sulfate and 16.04 ml of methyl iodide in 400 ml of 5N sodium hydroxide and 300 ml of methylene chloride were added, followed by decanting and extraction was effected with methylene chloride. The organic phase was washed with a saturated aqueous solution of sodium chloride, dried and concentrated to dryness. The residue was chromatographed on silica (eluant: methylene chloride) to obtain 36.8 g of the expected product melting at <40° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
79.5 g
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reactant
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16.04 mL
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reactant
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800 mL
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solvent
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400 mL
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solvent
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

34 g of indol 4-carboxaldehyde in 800 ml of methylene chloride were mixed for 4 hours at ambient temperature with 79.5 g of tetrabutyl ammonium hydrogen sulfate and 16.04 ml of methyl iodide in 400 ml of 5N sodium hydroxide and 300 ml of methylene chloride were added, followed by decanting and extraction was effected with methylene chloride. The organic phase was washed with a saturated aqueous solution of sodium chloride, dried and concentrated to dryness. Tho residue was chromatographed on silica (eluant: methylene chloride) to obtain 36.8 g of the expected product melting at <40° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
16.04 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
79.5 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Deally, F Hackenberg, G Lally… - International Journal of …, 2012 - downloads.hindawi.com
Six new titanocene compounds have been isolated and characterised. These compounds were synthesised from their fulvene precursors using Super Hydride (LiBEt3H) followed by …
Number of citations: 5 downloads.hindawi.com
G Wang, C Li, L He, K Lei, F Wang, Y Pu, Z Yang… - Bioorganic & medicinal …, 2014 - Elsevier
A new series of pyrano chalcone derivatives containing indole moiety (3–42, 49a–49r) were synthesized and evaluated for their antiproliferative activities. Among all the compounds, …
Number of citations: 112 www.sciencedirect.com
HY Lee, CY Chang, MJ Lai, HY Chuang… - Bioorganic & Medicinal …, 2015 - Elsevier
This study reports the synthesis of a series of heteroaroyl-2-hydroxy-3,4,5-trimethoxybenzenes, which are potent antitubulin agents. Compound 13, (2-hydroxy-3,4,5-trimethoxyphenyl)-(…
Number of citations: 19 www.sciencedirect.com
A Krzyzanowski - 2018 - diva-portal.org
Evolution of antimicrobial resistance has been observed against most of the antibiotics developed to date, and the danger of the post-antibiotic era is slowly emerging on the horizon. …
Number of citations: 0 www.diva-portal.org

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